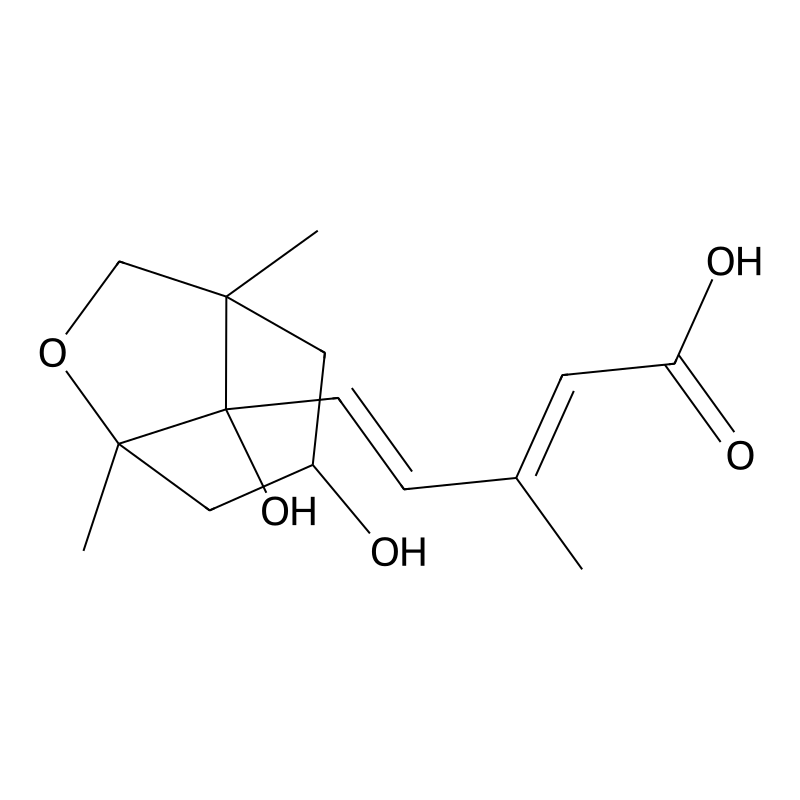

Dihydrophaseic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Dihydrophaseic acid (CAS: 41756-77-8) is a major, biologically inactive sesquiterpenoid catabolite of the plant hormone abscisic acid (ABA). Formed via the enzymatic reduction of phaseic acid (PA) by phaseic acid reductase, DPA serves as a terminal metabolic sink in the ABA 8'-hydroxylation pathway. In procurement and industrial research contexts, high-purity DPA is primarily sourced as an indispensable reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Procuring authenticated DPA enables agricultural biotech developers and analytical chemists to accurately profile prolonged drought stress responses, quantify cumulative ABA biosynthesis, and establish rigorous negative controls in receptor binding assays where the presence of active phytohormones would confound baseline readings [1].

Substituting DPA with its precursor abscisic acid (ABA) or intermediate phaseic acid (PA) fundamentally compromises both metabolic profiling and receptor assay integrity. ABA levels are highly transient, fluctuating rapidly in response to immediate environmental stimuli, which makes ABA a poor indicator of long-term or cumulative stress. In contrast, DPA accumulates stably as a metabolic endpoint, providing a reliable historical record of stress. Furthermore, attempting to use PA as a negative control in biosensor or signaling assays is analytically flawed because PA retains partial biological activity and can activate a subset of PYR/PYL receptors. DPA, possessing a fully reduced 4'-hydroxyl group, is biologically inactive, making it the only structurally homologous, strictly negative control suitable for calibrating high-sensitivity ABA biosensors without introducing background signal interference[1].

PYL Receptor Binding Affinity and Biological Inactivity

In competitive binding assays for PYR/PYL/RCAR receptors, Dihydrophaseic acid (DPA) demonstrates a >100-fold reduction in binding affinity compared to the active phytohormone (+)-abscisic acid (ABA). While ABA binds strongly to PYL receptors to inhibit PP2C phosphatases, the reduction of the 4'-keto group in phaseic acid to the hydroxyl group in DPA renders it biologically inactive. This profound difference makes DPA an essential negative control for validating ABA biosensors and receptor-ligand interaction models [1].

| Evidence Dimension | PYL receptor binding affinity (Kd) |

| Target Compound Data | >100-fold lower affinity (inactive) |

| Comparator Or Baseline | (+)-Abscisic acid (ABA) (high affinity, active) |

| Quantified Difference | >100-fold reduction in affinity |

| Conditions | In vitro PYR/PYL receptor binding assays |

Procuring high-purity DPA provides a structurally related but strictly inactive baseline necessary for calibrating high-sensitivity ABA biosensors without background interference.

Tissue Accumulation Capacity for Cumulative Stress Profiling

ABA levels fluctuate rapidly in response to transient environmental changes, making point-in-time measurements unreliable for assessing long-term stress. In contrast, DPA acts as a stable metabolic sink. LC-MS/MS quantification in Brassica napus tissues revealed that while ABA levels dropped to 292-447 pmol/g dry mass post-anthesis, DPA accumulated to 97,300 pmol/g dry mass. This massive differential highlights DPA's utility as a cumulative marker of historical ABA biosynthesis and prolonged drought stress [1].

| Evidence Dimension | Endogenous tissue accumulation |

| Target Compound Data | 97,300 pmol/g dry mass (DPA) |

| Comparator Or Baseline | 292-447 pmol/g dry mass (ABA) |

| Quantified Difference | ~200-fold to 300-fold higher accumulation of DPA |

| Conditions | Brassica napus valves at 24 days after anthesis (LC-MS/MS) |

Procuring DPA standards allows researchers to quantify cumulative stress responses rather than relying on highly volatile and transient ABA measurements.

Chromatographic Resolution and Stereoisomer Differentiation

Accurate quantification of the ABA 8'-hydroxylation pathway requires distinguishing DPA from its epimer, epi-dihydrophaseic acid (epi-DPA), and its precursor, phaseic acid (PA). DPA and epi-DPA share the same molecular weight (282.3 g/mol) and similar fragmentation patterns. High-purity DPA standards are strictly required to establish precise retention times on C18 or HILIC columns, preventing isobaric interference that would otherwise skew metabolic ratios and misrepresent phaseic acid reductase (PAR) activity[1].

| Evidence Dimension | Chromatographic separation requirements |

| Target Compound Data | Specific retention time calibration required |

| Comparator Or Baseline | epi-DPA (isobaric epimer) and Phaseic Acid (precursor) |

| Quantified Difference | Baseline resolution of m/z 281 transitions |

| Conditions | UHPLC-MS/MS with C18 or HILIC stationary phases |

Procurement of authenticated DPA is mandatory to prevent false-positive quantification of isobaric epimers in multiplexed phytohormone panels.

Multiplexed Phytohormone LC-MS/MS Profiling

High-purity DPA is utilized as a primary calibration standard in UHPLC-MS/MS workflows to quantify the ABA 8'-hydroxylation pathway. Its use ensures accurate baseline resolution from isobaric epimers (epi-DPA) and allows for the precise calculation of ABA catabolic rates in agricultural crops subjected to abiotic stress[1].

Validation of ABA Biosensors and Receptor Assays

Because DPA exhibits a >100-fold reduction in binding affinity to PYR/PYL receptors compared to ABA, it is procured as a critical negative control. It is used to validate the specificity of fluorescence-quenching-based biosensors and competitive binding assays, ensuring that optical or electrochemical signals are driven exclusively by active phytohormones [2].

Phenotypic Screening for Drought Tolerance

In commercial breeding programs, the ratio of DPA to ABA serves as a biomarker for phaseic acid reductase activity and overall catabolic efficiency. Procuring DPA standards enables the high-throughput screening of crop genotypes, identifying varieties that effectively manage ABA homeostasis during prolonged drought conditions[3].

References

- [1] Simultaneous Determination of Abscisic Acid and Its Catabolites by Hydrophilic Solid-Phase Extraction Combined with Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 2018.

- [2] Toward Development of Fluorescence-Quenching-Based Biosensors for Drought Stress in Plants. Analytical Chemistry, 2019.

- [3] Rapid extraction of abscisic acid and its metabolites for liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 2003.

XLogP3

Appearance

Wikipedia

Use Classification

Dates

Explore Compound Types